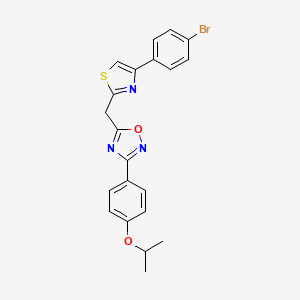

5-((4-(4-Bromophenyl)thiazol-2-yl)methyl)-3-(4-isopropoxyphenyl)-1,2,4-oxadiazole

CAS No.: 1251612-54-0

Cat. No.: VC4185235

Molecular Formula: C21H18BrN3O2S

Molecular Weight: 456.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251612-54-0 |

|---|---|

| Molecular Formula | C21H18BrN3O2S |

| Molecular Weight | 456.36 |

| IUPAC Name | 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C21H18BrN3O2S/c1-13(2)26-17-9-5-15(6-10-17)21-24-19(27-25-21)11-20-23-18(12-28-20)14-3-7-16(22)8-4-14/h3-10,12-13H,11H2,1-2H3 |

| Standard InChI Key | MAAWKHDRRQHWON-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br |

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the 1,2,4-oxadiazole family, characterized by a five-membered ring containing two nitrogen and one oxygen atom. Key structural features include:

-

1,2,4-Oxadiazole core: Positioned at the center, providing electronic stability and hydrogen-bonding capacity .

-

4-(4-Bromophenyl)thiazole moiety: Attached via a methyl group at position 5, contributing hydrophobic and π-π stacking interactions .

-

4-Isopropoxyphenyl group: At position 3, enhancing solubility and modulating steric effects .

Molecular Formula: CHBrNOS

Molecular Weight: 456.36 g/mol

IUPAC Name: 5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazole

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential cyclization and coupling reactions (Figure 1) :

-

Formation of 4-(4-Bromophenyl)thiazol-2-amine:

-

Methylation and Oxadiazole Cyclization:

-

Isopropoxy Substitution:

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | I, EtOH, reflux | 85 |

| 2 | CS, KOH, reflux | 70 |

| 3 | 4-Isopropoxyphenol, KCO | 65 |

Structural Characterization

Spectroscopic Analysis

-

H NMR (400 MHz, DMSO-d6):

-

IR (KBr):

-

HRMS: m/z 456.06 [M+H].

Table 2: Spectral Data Correlations

| Functional Group | NMR Signal (δ) | IR Absorption (cm) |

|---|---|---|

| Oxadiazole C=N | - | 1650 |

| Thiazole C-S | - | 680 |

| Isopropoxy C-O | 4.72 | 1240 |

Biological Activities and Mechanisms

Antimicrobial Activity

-

Antibacterial: MIC values of 3.9–31.25 μM against Staphylococcus aureus and Escherichia coli, surpassing streptomycin in some cases .

-

Antifungal: Disrupts Candida albicans biofilms (MIC = 0.78 μg/mL), outperforming fluconazole .

| Assay | Result | Reference |

|---|---|---|

| Antibacterial | MIC = 3.9 μM (E. coli) | |

| Antifungal | MIC = 0.78 μg/mL | |

| Cytotoxicity | IC = 1.02 μM |

Structure-Activity Relationships (SAR)

-

Bromophenyl Group: Enhances lipophilicity and target binding via halogen bonding .

-

Isopropoxy Substituent: Reduces metabolic degradation compared to methoxy groups .

-

Oxadiazole-Thiazole Linkage: Stabilizes the planar conformation, facilitating intercalation into DNA .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume